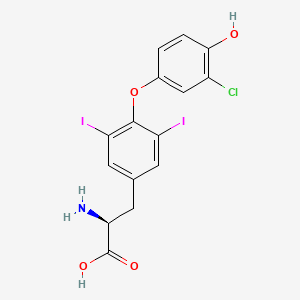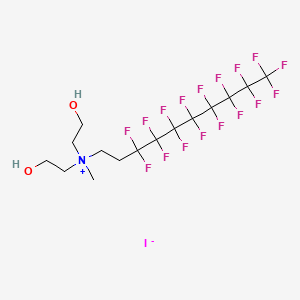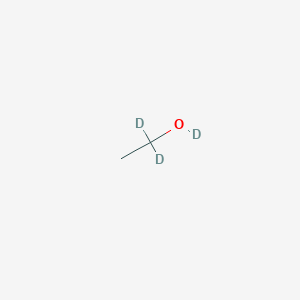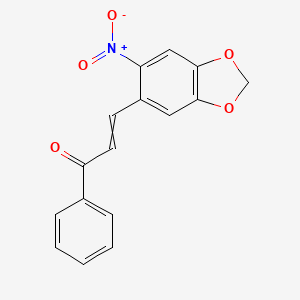
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is a derivative of the amino acid tyrosine This compound is characterized by the presence of chlorine and iodine atoms attached to the phenolic ring of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- typically involves the halogenation of L-tyrosine. The process begins with the chlorination of the phenolic ring, followed by iodination. The reaction conditions often require the use of specific reagents such as chlorine gas and iodine in the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various halogenated and dehalogenated derivatives of L-tyrosine, as well as substituted phenolic compounds .
Scientific Research Applications
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzymatic reactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It may also influence cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-L-tyrosine: Similar in structure but lacks the iodine atoms.
3-Iodo-L-tyrosine: Contains iodine but not chlorine.
4-Hydroxyphenylalanine: Lacks both chlorine and iodine but shares the phenolic structure
Uniqueness
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H12ClI2NO4 |
|---|---|
Molecular Weight |
559.52 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClI2NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 |
InChI Key |
OCOJMGAXFLSBDU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)








![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)


